Triundecanoin

説明

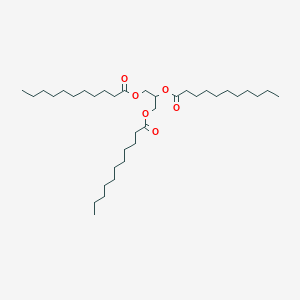

Structure

2D Structure

特性

IUPAC Name |

2,3-di(undecanoyloxy)propyl undecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h33H,4-32H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXVIRZWSHICAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065532 |

Source

|

| Record name | Undecanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Glycerol triundecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13552-80-2 |

Source

|

| Record name | Triundecanoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl triundecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl triundecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIUNDECANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTT041BJ4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol triundecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31.2 °C |

Source

|

| Record name | Glycerol triundecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Glyceryl Triundecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of glyceryl triundecanoate, a triglyceride of significant interest in pharmaceutical and various other applications. This document details established synthesis methodologies, including chemical and enzymatic routes, and outlines robust purification protocols. Quantitative data is presented in structured tables for comparative analysis, and key experimental procedures are described in detail. Logical workflows and reaction pathways are illustrated using diagrams to provide a clear understanding of the processes involved.

Introduction

Glyceryl triundecanoate, also known as triundecanoin, is a triacylglycerol consisting of a glycerol (B35011) backbone esterified with three undecanoic acid chains. Its defined chemical structure and physical properties make it a valuable component in various formulations, including as an excipient in drug delivery systems, a reference standard in lipid analysis, and a component in cosmetics. The synthesis of high-purity glyceryl triundecanoate is crucial for these applications, necessitating well-defined and reproducible manufacturing processes. This guide explores the primary methods for its synthesis and subsequent purification to achieve the high purity levels required for research and commercial use.

Synthesis of Glyceryl Triundecanoate

The synthesis of glyceryl triundecanoate can be broadly categorized into chemical and enzymatic methods. The choice of method depends on factors such as desired purity, yield, cost, and environmental considerations.

Chemical Synthesis: Direct Esterification

Direct esterification, also known as Fischer-Speier esterification, is a common method for synthesizing esters. In this process, glycerol is reacted with an excess of undecanoic acid in the presence of an acid catalyst. The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the formation of the triglyceride product.

Reaction Scheme:

Diagram Caption: Workflow for the direct esterification synthesis of glyceryl triundecanoate.

Experimental Protocol: Direct Esterification of Glycerol with Undecanoic Acid

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a Dean-Stark apparatus connected to a condenser.

-

Reactant Charging: The flask is charged with glycerol (1.0 molar equivalent), undecanoic acid (3.3 molar equivalents, slight excess), and an acid catalyst such as p-toluenesulfonic acid (p-TSA) (0.05 molar equivalents). A solvent that forms an azeotrope with water, such as toluene, is added to fill the Dean-Stark trap and the flask to an appropriate volume.

-

Reaction: The mixture is heated to reflux (typically around 150°C, depending on the solvent) with vigorous stirring. The water produced during the reaction is continuously removed by azeotropic distillation and collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude glyceryl triundecanoate.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under milder reaction conditions and often with higher selectivity, minimizing byproduct formation. Lipases are commonly used to catalyze the esterification of glycerol with undecanoic acid. Immobilized lipases are particularly advantageous as they can be easily recovered and reused.

Reaction Scheme:

Diagram Caption: Workflow for the lipase-catalyzed synthesis of glyceryl triundecanoate.

Experimental Protocol: Lipase-Catalyzed Synthesis of Glyceryl Triundecanoate

-

Reactant Preparation: Glycerol (1.0 molar equivalent) and undecanoic acid (3.0 molar equivalents) are dissolved in a suitable organic solvent (e.g., heptane) in a reaction vessel.

-

Enzyme Addition: An immobilized lipase, such as Novozym 435 (typically 5-10% by weight of total substrates), is added to the reaction mixture.

-

Water Removal: To drive the reaction towards product formation, a water removal system, such as molecular sieves or performing the reaction under vacuum, is employed.

-

Reaction Incubation: The reaction mixture is incubated at a mild temperature (typically 40-60°C) with constant agitation (e.g., 200-250 rpm) for a period ranging from 24 to 48 hours.

-

Monitoring: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture using HPLC or GC to determine the conversion of fatty acids.

-

Enzyme Recovery: Upon completion, the immobilized enzyme is recovered by simple filtration for potential reuse.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude glyceryl triundecanoate.

Quantitative Data Summary for Synthesis Methods

| Parameter | Direct Esterification | Enzymatic Esterification |

| Catalyst | p-Toluenesulfonic acid | Immobilized Lipase (e.g., Novozym 435) |

| Temperature | 120-160°C | 40-70°C |

| Reaction Time | 4-12 hours | 24-72 hours |

| Typical Yield | 75-90% | >90%[1] |

| Purity (Crude) | 80-95% | 90-98% |

| Byproducts | Di- and mono-glycerides, colored impurities | Di- and mono-glycerides (minimal) |

Purification of Glyceryl Triundecanoate

The crude product obtained from synthesis typically contains unreacted starting materials, mono- and di-glycerides, and catalyst residues. Several purification techniques can be employed to achieve high-purity glyceryl triundecanoate.

Diagram Caption: General workflow for the purification of glyceryl triundecanoate.

Recrystallization

Recrystallization is an effective method for purifying solid compounds like glyceryl triundecanoate. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization of Glyceryl Triundecanoate

-

Solvent Selection: A suitable solvent is one in which glyceryl triundecanoate has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or acetone (B3395972) are commonly effective solvents.

-

Dissolution: The crude glyceryl triundecanoate is placed in an Erlenmeyer flask, and the selected solvent is added portion-wise while heating the mixture to its boiling point with stirring until the solid is completely dissolved. The minimum amount of hot solvent should be used to ensure a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum to remove residual solvent.

Column Chromatography

For achieving very high purity or for separating components with similar polarities, flash column chromatography is a valuable technique.

Experimental Protocol: Flash Column Chromatography of Glyceryl Triundecanoate

-

Stationary Phase: A glass column is packed with silica (B1680970) gel as the stationary phase.

-

Mobile Phase Selection: A suitable mobile phase (eluent) is selected based on TLC analysis of the crude product. A common eluent system for triglycerides is a gradient of ethyl acetate in hexane. A typical starting point is a low polarity mixture (e.g., 5% ethyl acetate in hexane), with the polarity gradually increased to elute the desired product.

-

Sample Loading: The crude glyceryl triundecanoate is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and loaded onto the top of the silica gel column.

-

Elution: The mobile phase is passed through the column under positive pressure (using compressed air or a pump).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure glyceryl triundecanoate.

-

Product Recovery: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified glyceryl triundecanoate.

Purity Analysis

The purity of the synthesized and purified glyceryl triundecanoate can be assessed using various analytical techniques.

-

Gas Chromatography (GC): GC is a powerful technique for determining the purity of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The area of the peak corresponding to glyceryl triundecanoate relative to the total peak area of all components gives a measure of its purity.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used method for purity assessment. A suitable column (e.g., a reversed-phase C18 column) and mobile phase are used to separate the components of the sample.[2] Detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

-

Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or HPLC-MS) allows for the definitive identification of the product and any impurities by providing information about their molecular weight and fragmentation patterns.[3]

Quantitative Data Summary for Purification and Analysis

| Parameter | Recrystallization | Column Chromatography | Purity Analysis |

| Typical Solvents/Mobile Phase | Ethanol, Acetone | Hexane/Ethyl Acetate gradient | - |

| Achievable Purity | >98% | >99% | - |

| Typical Recovery | 80-95% | 70-90% | - |

| Primary Impurities Removed | Unreacted starting materials, polar byproducts | Mono- and di-glycerides, closely related impurities | - |

| Analytical Technique | - | - | GC, HPLC, GC-MS, HPLC-MS |

| Purity Determination | - | - | Peak area percentage, comparison with reference standards |

Conclusion

The synthesis and purification of glyceryl triundecanoate can be effectively achieved through both chemical and enzymatic routes, followed by appropriate purification techniques. Direct esterification offers a faster reaction time but requires harsher conditions and more rigorous purification. Enzymatic synthesis provides a milder and more selective alternative, often resulting in higher yields and purity of the crude product. Recrystallization is a straightforward and effective method for achieving high purity, while column chromatography can be employed for even more stringent purity requirements. The choice of the optimal synthesis and purification strategy will depend on the specific application, desired purity, scale of production, and economic and environmental considerations. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with glyceryl triundecanoate.

References

An In-depth Technical Guide to the Physical Properties of Solid Triundecanoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triundecanoin, a triglyceride composed of glycerol (B35011) and three undecanoic acid units, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and material science. Its physical properties in the solid state are critical determinants of its functionality, stability, and potential applications. This technical guide provides a comprehensive overview of the key physical characteristics of solid this compound, detailed experimental methodologies for their determination, and a visual representation of the characterization workflow.

Core Physical Properties

The solid form of this compound is typically a white to off-white crystalline solid.[1] A summary of its key physical properties is presented below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₆₈O₆ | [2][3][4] |

| Molecular Weight | 596.92 g/mol | [3] |

| Melting Point | 24 - 32 °C | |

| Density (Predicted) | 0.942 ± 0.06 g/cm³ | |

| Physical Form | Solid | |

| Appearance | White to Off-White | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. Insoluble in water. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of the physical properties of solid this compound. The following sections outline the methodologies for key analytical techniques.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides precise information on the melting point and other thermal transitions.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of solid this compound into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to ensure a closed system. An empty, hermetically sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point, for instance, 0 °C.

-

Ramp the temperature at a controlled heating rate, typically 5 °C/min, to a temperature above the final melting point, for example, 50 °C.

-

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a purge rate of 50 mL/min.

-

Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is reported as the melting point of this compound. The area under the peak corresponds to the enthalpy of fusion.

Polymorphism and Crystal Structure Analysis using X-ray Diffraction (XRD)

X-ray Diffraction is a powerful non-destructive technique for characterizing the crystalline structure of materials. It is essential for identifying the polymorphic form of this compound, as different crystal structures can significantly impact its physical properties.

Methodology:

-

Sample Preparation:

-

Gently grind the solid this compound sample into a fine powder using an agate mortar and pestle to ensure random crystal orientation.

-

Mount the powdered sample onto a zero-background sample holder.

-

-

Instrument Setup:

-

Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the operating voltage and current to appropriate values (e.g., 40 kV and 40 mA).

-

-

Data Collection:

-

Scan the sample over a 2θ range of 2° to 40°.

-

Use a step size of 0.02° and a scan speed of 2°/min.

-

-

Data Analysis:

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of this compound.

-

The peak positions and relative intensities are used to determine the crystal lattice parameters and identify the specific polymorphic form by comparing the data to known crystallographic databases.

-

Solubility Assessment

Determining the solubility of this compound in various solvents is crucial for its application in formulations.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, chloroform, ethyl acetate).

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully extract an aliquot of the supernatant.

-

Determine the concentration of dissolved this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Data Reporting: Express the solubility as mg/mL or g/100g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of solid this compound.

Caption: Workflow for the physical characterization of solid this compound.

References

Triundecanoin solubility in organic solvents

An In-depth Technical Guide to the Solubility of Tridecanoin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tridecanoin, a triglyceride of decanoic acid, in various organic solvents. Understanding the solubility of tridecanoin is critical for its application in pharmaceutical formulations, drug delivery systems, and various research contexts. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents relevant biological signaling pathways.

Quantitative Solubility Data

The solubility of tridecanoin, also known by its synonym tricaprin (B1683028), has been reported in several organic solvents. The following tables summarize the available quantitative and qualitative data. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

Table 1: Quantitative Solubility of Tridecanoin in Various Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Chloroform (B151607) | CHCl₃ | Not Specified | 100 mg/mL |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | 100 mg/mL |

| Pyridine | C₅H₅N | Not Specified | 8 mg/mL[1] |

Table 2: Qualitative Solubility Observations for Tridecanoin and Medium-Chain Triglycerides (MCTs)

| Solvent | Class | Solubility Profile |

| Chloroform | Halogenated Hydrocarbon | Sparingly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble, Sonication may be required[2] |

| Ethanol | Alcohol | Miscible (as a general property of MCTs)[3] |

| Methylene Chloride | Halogenated Hydrocarbon | Miscible (as a general property of MCTs)[3] |

| Light Petroleum | Aliphatic Hydrocarbon | Miscible (as a general property of MCTs) |

| Fatty Oils | Lipid | Miscible (as a general property of MCTs) |

| Organic Solvents (General) | Various | Generally Soluble |

Note on Conflicting Data: There are apparent discrepancies in the reported solubility of tridecanoin in chloroform and DMSO, with high quantitative values alongside qualitative descriptions suggesting limited solubility. This may be due to differences in experimental conditions or the qualitative nature of the descriptive terms. Researchers should consider these variations during formulation development.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of tridecanoin solubility in a given organic solvent, based on the principle of achieving thermodynamic equilibrium.

Objective: To determine the maximum concentration of tridecanoin that can be dissolved in a specific organic solvent at a controlled temperature.

Materials:

-

Tridecanoin (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Supersaturated Samples:

-

Add an excess amount of tridecanoin to a known volume or weight of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to measure the concentration at different time points to confirm that equilibrium has been achieved (i.e., the concentration no longer increases).

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved tridecanoin.

-

-

Sample Dilution and Analysis:

-

Carefully collect an aliquot of the clear supernatant.

-

Accurately dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-ELSD or GC method to determine the concentration of the dissolved tridecanoin.

-

-

Calculation:

-

Calculate the equilibrium solubility of tridecanoin in the solvent, typically expressed in mg/mL or g/100g .

-

Visualization of Relevant Pathways and Workflows

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of tridecanoin can be visualized as follows:

Experimental workflow for determining tridecanoin solubility.

Signaling Pathways in Triglyceride Metabolism

Triglycerides, including tridecanoin, are central to energy metabolism and are regulated by complex signaling pathways. The insulin (B600854) and glucagon (B607659) pathways are key regulators of triglyceride synthesis and breakdown.

References

Triundecanoin: A Technical Guide to its Biological Sources and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triundecanoin, a triglyceride composed of three undecanoic acid molecules, is a subject of interest in lipid research and various industrial applications. This technical guide provides a comprehensive overview of the current scientific understanding of its biological sources and natural occurrence. While direct quantitative data on this compound in natural matrices is limited in publicly available literature, this document synthesizes information on potential sources by examining their fatty acid profiles. Furthermore, a detailed, adaptable experimental protocol for the extraction, isolation, and quantification of this compound from a plant oil matrix is presented, based on established methodologies for triglyceride analysis. This guide also highlights the commercial availability of synthetic this compound as an analytical standard, a critical component for future research in this area.

Introduction

This compound (CAS 13552-80-2), also known as glyceryl triundecanoate, is a simple triglyceride with the molecular formula C₃₆H₆₈O₆. It is formed by the esterification of a glycerol (B35011) molecule with three molecules of undecanoic acid (C11:0), a saturated fatty acid with eleven carbon atoms. The interest in medium-chain triglycerides (MCTs) for nutritional and pharmaceutical applications has driven research into the natural sources of specific triglycerides like this compound. However, its natural abundance appears to be low and not as well-documented as other MCTs. This guide aims to consolidate the available information and provide a framework for future investigations.

Potential Biological Sources of this compound

Direct evidence quantifying the natural occurrence of this compound in specific biological sources is scarce in the reviewed scientific literature. However, the presence of its constituent fatty acid, undecanoic acid (C11:0), in certain natural fats and oils suggests the potential, albeit likely low, presence of this compound.

Plant-Based Oils

Coconut oil is a well-known source of medium-chain fatty acids. While it is rich in lauric acid (C12:0) and myristic acid (C14:0), the presence of undecanoic acid (C11:0) is not commonly reported in significant amounts in typical fatty acid profiles of coconut oil. The majority of analyses focus on even-numbered carbon chain fatty acids.

The genus Cuphea is recognized for its diverse and often high concentrations of various medium-chain fatty acids. Different species of Cuphea produce oils rich in specific fatty acids, such as capric acid (C10:0) and lauric acid (C12:0). While extensive research has been conducted on the fatty acid composition of numerous Cuphea species, the presence of undecanoic acid (C11:0) is not a prominent feature in the reported data.

Animal-Based Fats

Bovine milk fat is known for its complex triglyceride composition, containing a wide range of fatty acids, including odd-numbered and branched-chain fatty acids. Comprehensive analyses of bovine milk lipids have identified a vast number of triglyceride species. While fatty acids with 11 carbons have been detected, they are considered rare. A comprehensive study identified C11:0 as a fatty acid present in bovine milk triglycerides, though its frequency and concentration are very low compared to more common fatty acids like C14:0, C16:0, and C18:1[1][2].

Quantitative Data on Fatty Acid Composition of Potential Sources

The following tables summarize the fatty acid composition of potential, though not confirmed, sources of this compound. It is important to note that the presence of undecanoic acid does not directly correlate to a significant concentration of this compound.

Table 1: Typical Fatty Acid Composition of Coconut Oil [3][4][5]

| Fatty Acid | Carbon Chain | Percentage (%) |

| Caprylic Acid | C8:0 | 7 - 8 |

| Capric Acid | C10:0 | 5 - 8 |

| Lauric Acid | C12:0 | 45 - 52 |

| Myristic Acid | C14:0 | 16 - 21 |

| Palmitic Acid | C16:0 | 7 - 9 |

| Stearic Acid | C18:0 | 2 - 3 |

| Oleic Acid | C18:1 | 5 - 7 |

| Linoleic Acid | C18:2 | 1 - 2 |

| Undecanoic Acid | C11:0 | Not typically reported/Trace amounts |

Table 2: Fatty Acid Composition of Various Cuphea Seed Oils

| Cuphea Species | Major Fatty Acid(s) | Undecanoic Acid (C11:0) Reported |

| C. painteri | Caprylic Acid (C8:0) | Not reported |

| C. koehneana | Capric Acid (C10:0) | Not reported |

| C. carthagenensis | Lauric Acid (C12:0) | Not reported |

| C. viscosissima | Capric Acid (C10:0) | Not reported |

| C. lanceolata | Capric Acid (C10:0) | Not reported |

Table 3: Fatty Acid Composition of Bovine Milk Fat

| Fatty Acid | Carbon Chain | Percentage (mol %) |

| Butyric Acid | C4:0 | ~10 |

| Caproic Acid | C6:0 | ~5 |

| Caprylic Acid | C8:0 | ~2 |

| Capric Acid | C10:0 | ~3 |

| Lauric Acid | C12:0 | ~3 |

| Myristic Acid | C14:0 | ~11 |

| Palmitic Acid | C16:0 | ~26 |

| Stearic Acid | C18:0 | ~12 |

| Oleic Acid | C18:1 | ~20 |

| Undecanoic Acid | C11:0 | Present, but in very low amounts |

Experimental Protocols: A Generalized Approach for this compound Analysis

Due to the lack of a specific, published protocol for the extraction and quantification of this compound from a natural source, the following section outlines a generalized methodology that can be adapted for this purpose. This protocol is based on established techniques for triglyceride analysis in oils and fats. The availability of a certified this compound reference standard is essential for method development and validation.

Lipid Extraction from Plant Material (e.g., Seeds)

-

Sample Preparation: The plant material (e.g., seeds) should be dried to a constant weight and finely ground to increase the surface area for extraction.

-

Solvent Extraction:

-

Soxhlet Extraction: A classic and exhaustive method. The ground material is placed in a thimble and continuously extracted with a non-polar solvent like hexane (B92381) for several hours.

-

Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to increase extraction efficiency.

-

-

Solvent Removal: The solvent is removed from the lipid extract under reduced pressure using a rotary evaporator to yield the crude oil.

Isolation of the Triglyceride Fraction

-

Solid-Phase Extraction (SPE): The crude oil is dissolved in a minimal amount of a non-polar solvent and applied to a silica-based SPE cartridge.

-

Elution: A series of solvents with increasing polarity is used to elute different lipid classes. The triglyceride fraction is typically eluted with a solvent mixture of intermediate polarity (e.g., hexane:diethyl ether).

-

Fraction Collection and Evaporation: The fraction containing the triglycerides is collected, and the solvent is evaporated.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation for GC-MS: The isolated triglyceride fraction is dissolved in a suitable solvent (e.g., hexane) to a known concentration. An internal standard (e.g., a triglyceride not expected to be in the sample, such as Tridecanoin) should be added for accurate quantification.

-

GC-MS Analysis:

-

Gas Chromatograph (GC): Equipped with a high-temperature capillary column suitable for triglyceride analysis (e.g., a short, narrow-bore column with a phenyl-methylpolysiloxane stationary phase).

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Temperature Program: A temperature gradient is used to separate the triglycerides based on their carbon number and degree of unsaturation.

-

Mass Spectrometer (MS): The eluting compounds are ionized (e.g., by electron ionization), and their mass spectra are recorded.

-

-

Identification and Quantification:

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve with known concentrations of the this compound standard.

-

Alternative Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS) can also be used for the separation and quantification of triglycerides. Separation is typically based on the partition number of the triglycerides.

Signaling Pathways

A thorough review of the scientific literature did not yield any information on biological signaling pathways directly involving this compound or its metabolites. Research in this area appears to be a significant gap in our current understanding.

Visualizations

Experimental Workflow for this compound Analysis

Caption: Generalized workflow for the analysis of this compound.

Conclusion

The natural occurrence of this compound in biological sources appears to be minimal and is not well-documented in current scientific literature. While its constituent fatty acid, undecanoic acid, is found in trace amounts in sources like bovine milk fat, this does not confirm a significant presence of the triglyceride itself. For researchers and drug development professionals, the most reliable source of this compound for experimental purposes is through chemical synthesis, and it is readily available as a high-purity analytical standard. The provided generalized experimental protocol offers a robust starting point for the development of a validated method for the detection and quantification of this compound in complex matrices, should future research indicate its presence in a particular natural source. Further investigation is required to explore the potential, if any, of natural sources for this specific triglyceride and to elucidate any biological roles it may have.

References

The Metabolic Odyssey of 1,2,3-Triundecanoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Triundecanoylglycerol, a triacylglycerol comprised of a glycerol (B35011) backbone esterified with three undecanoic acid molecules, is a medium-chain triglyceride (MCT). As with other MCTs, it undergoes a distinct metabolic pathway compared to its long-chain counterparts, characterized by rapid hydrolysis, efficient absorption, and preferential transport to the liver for swift β-oxidation. This guide provides a comprehensive technical overview of the metabolic fate of 1,2,3-triundecanoylglycerol, detailing the enzymatic processes, absorption and transport mechanisms, and the subsequent cellular metabolism of its constituent parts: undecanoic acid and glycerol. This document synthesizes available data, outlines key experimental protocols for its study, and presents visual representations of the core metabolic and signaling pathways.

Introduction

Medium-chain triglycerides (MCTs), defined as triglycerides containing fatty acids with aliphatic tails of 6 to 12 carbon atoms, are of significant interest in clinical nutrition and drug development due to their unique metabolic properties.[1] 1,2,3-Triundecanoylglycerol, also known as triundecanoin, is a homogenous MCT composed of three molecules of undecanoic acid (C11:0), a saturated medium-chain fatty acid (MCFA).[2][3] Unlike long-chain triglycerides (LCTs), which are packaged into chylomicrons and absorbed via the lymphatic system, MCTs are more rapidly hydrolyzed and their constituent MCFAs are primarily absorbed directly into the portal circulation, leading to a faster metabolic processing in the liver.[4] This rapid metabolism makes MCTs a quick energy source and has led to their investigation for various therapeutic applications, including in malabsorption syndromes, ketogenic diets for epilepsy, and as part of nutritional support.[5] This guide will provide an in-depth exploration of the metabolic pathways of 1,2,3-triundecanoylglycerol.

Metabolic Pathways

The metabolism of 1,2,3-triundecanoylglycerol can be divided into four main stages: hydrolysis in the gastrointestinal tract, absorption and transport of its constituents, hepatic β-oxidation of undecanoic acid, and metabolism of the glycerol backbone.

Hydrolysis

The initial step in the digestion of 1,2,3-triundecanoylglycerol is its hydrolysis into free fatty acids and glycerol. This process is primarily catalyzed by pancreatic lipase (B570770) in the small intestine. Lipoprotein lipase is also involved in the hydrolysis of triglycerides in the circulation.

The hydrolysis occurs in a stepwise manner, sequentially removing fatty acids from the glycerol backbone.

-

1,2,3-Triundecanoylglycerol → 1,2-Diundecanoylglycerol + Undecanoic Acid

-

1,2-Diundecanoylglycerol → 2-Monoundecanoylglycerol + Undecanoic Acid

-

2-Monoundecanoylglycerol → Glycerol + Undecanoic Acid

Pancreatic lipases exhibit higher activity towards the ester bonds at the sn-1 and sn-3 positions of the triglyceride.

Absorption and Transport

Following hydrolysis, the resulting undecanoic acid and glycerol are absorbed by the enterocytes of the small intestine. Due to their relatively higher water solubility compared to long-chain fatty acids, MCFAs like undecanoic acid are predominantly absorbed directly into the portal vein and transported to the liver bound to albumin. This bypasses the lymphatic system, which is the primary route for the absorption of long-chain fatty acids. The glycerol is also readily absorbed and enters the portal circulation.

Hepatic Metabolism of Undecanoic Acid

Upon reaching the liver, undecanoic acid is rapidly taken up by hepatocytes. Inside the hepatocytes, it is activated to undecanoyl-CoA and then undergoes β-oxidation within the mitochondria to produce acetyl-CoA.

The β-oxidation of undecanoyl-CoA (an 11-carbon fatty acyl-CoA) proceeds through a series of four enzymatic reactions:

-

Dehydrogenation by acyl-CoA dehydrogenase, producing FADH₂.

-

Hydration by enoyl-CoA hydratase.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, producing NADH.

-

Thiolysis by β-ketothiolase, which cleaves off a two-carbon acetyl-CoA unit, leaving a nine-carbon acyl-CoA (nonanoyl-CoA).

This cycle repeats, shortening the fatty acyl-CoA chain by two carbons in each cycle and producing one molecule of acetyl-CoA, one FADH₂, and one NADH. For undecanoyl-CoA, this process will occur four times, yielding four molecules of acetyl-CoA and one molecule of propionyl-CoA from the final three carbons.

The acetyl-CoA produced can then enter the citric acid cycle for complete oxidation to CO₂ and water, generating ATP. Alternatively, under conditions of high fatty acid oxidation, acetyl-CoA can be converted to ketone bodies (acetoacetate and β-hydroxybutyrate) in the liver, which can be used as an energy source by other tissues, including the brain. The propionyl-CoA is converted to succinyl-CoA, which can then enter the citric acid cycle.

Metabolism of Glycerol

The glycerol released from the hydrolysis of 1,2,3-triundecanoylglycerol is transported to the liver. In the liver, glycerol is phosphorylated by glycerol kinase to glycerol-3-phosphate. Glycerol-3-phosphate can then be converted to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis. From here, DHAP can either be converted to glyceraldehyde-3-phosphate and enter the glycolytic pathway to produce pyruvate, or it can be used in gluconeogenesis to synthesize glucose.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Related Compounds

| Parameter | Compound | Species | Dose & Route | Value | Reference |

|---|---|---|---|---|---|

| Tmax | Glycerol-1-nitrate | Human | 10, 20, 40 mg oral tablet | 40 min | |

| Cmax | Glycerol-1-nitrate | Human | 10 mg oral tablet | 144 ng/ml | |

| Cmax | Glycerol-1-nitrate | Human | 20 mg oral tablet | 308 ng/ml | |

| Cmax | Glycerol-1-nitrate | Human | 40 mg oral tablet | 573 ng/ml | |

| Half-life (t½) | Glycerol-1-nitrate | Human | Oral | 2.69 ± 0.67 h | |

| Mean Residence Time (MRT) | Glycerol-1-nitrate | Human | Oral | 4.65 h |

| Bioavailability (oral) | VN/87-1 (steroidal compound) | Mouse | 50 mg/kg | 12.08 ± 2% | |

Table 2: Enzyme Kinetics of Pancreatic Lipase with Triglycerides

| Substrate | Enzyme | Km (apparent) | Vmax (apparent) | Conditions | Reference |

|---|---|---|---|---|---|

| Pure MCT emulsion | Pancreatic Lipase | Not specified | Highest among tested emulsions | In vitro | |

| Pure LCT emulsion | Pancreatic Lipase | Not specified | Markedly lower than MCT emulsion | In vitro | |

| Trioleoylglycerol | Rabbit Pancreatic Lipase | Not specified | First-order rate constant calculated | In vitro |

| Dioleoylglycerol | Rabbit Pancreatic Lipase | Not specified | Faster hydrolysis than trioleoylglycerol | In vitro | |

Note: The provided data is for related compounds and may not be directly representative of 1,2,3-triundecanoylglycerol.

Experimental Protocols

A variety of in vitro and in vivo methods can be employed to study the metabolism of 1,2,3-triundecanoylglycerol.

In Vitro Lipolysis Assay

Objective: To determine the rate of hydrolysis of 1,2,3-triundecanoylglycerol by pancreatic lipase.

Methodology:

-

Prepare an emulsion of 1,2,3-triundecanoylglycerol in a buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts (e.g., sodium taurodeoxycholate) and colipase.

-

Initiate the reaction by adding a known amount of purified pancreatic lipase.

-

Incubate the reaction mixture at 37°C with constant stirring.

-

At various time points, withdraw aliquots and stop the reaction by adding an inhibitor or by heat inactivation.

-

Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol (2:1, v/v).

-

Separate the unhydrolyzed triglyceride, diglycerides, monoglycerides, and free fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of each lipid species using gas chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs) or by using a fluorescently labeled triglyceride substrate.

In Vivo Absorption Studies in Animal Models

Objective: To determine the rate and extent of absorption of undecanoic acid from 1,2,3-triundecanoylglycerol.

Methodology:

-

Administer a known dose of 1,2,3-triundecanoylglycerol, either orally or via intra-duodenal infusion, to cannulated rats or mice.

-

At specified time intervals, collect blood samples from the portal vein and a peripheral vein.

-

Extract lipids from the plasma samples.

-

Quantify the concentration of undecanoic acid in the plasma using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters such as Cmax, Tmax, and AUC can be calculated from the plasma concentration-time profile.

Cellular Metabolism Studies

Objective: To investigate the uptake and β-oxidation of undecanoic acid in cultured cells.

Methodology:

-

Culture relevant cell lines, such as hepatocytes (e.g., HepG2) or adipocytes (e.g., 3T3-L1).

-

Incubate the cells with undecanoic acid, which can be radiolabeled (e.g., with ¹⁴C) or stable isotope-labeled (e.g., with ¹³C).

-

After incubation, wash the cells to remove extracellular fatty acids.

-

Lyse the cells and measure the intracellular concentration of undecanoic acid and its metabolites.

-

To measure β-oxidation, quantify the production of radiolabeled CO₂ or acid-soluble metabolites.

Signaling Pathways

The metabolic effects of undecanoic acid, the primary metabolite of 1,2,3-triundecanoylglycerol, are not only due to its role as an energy substrate but also its function as a signaling molecule.

GPR84 Signaling

Undecanoic acid is an agonist for G protein-coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells. Activation of GPR84 can trigger pro-inflammatory signaling pathways.

PPAR Activation

Fatty acids, including MCFAs, are natural ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. Undecanoic acid may influence the activity of PPARα, which is highly expressed in the liver and promotes the transcription of genes involved in fatty acid uptake and oxidation.

AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Activation of AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways like fatty acid synthesis. MCTs have been shown to activate AMPK signaling, which may contribute to their effects on enhancing fat metabolism.

Visualizations

Metabolic Pathway of 1,2,3-Triundecanoylglycerol

Caption: Overview of the metabolic pathway of 1,2,3-Triundecanoylglycerol.

Experimental Workflow for In Vivo Absorption Study

Caption: Experimental workflow for an in vivo absorption study.

Signaling Pathways of Undecanoic Acid

Caption: Key signaling pathways influenced by undecanoic acid.

Conclusion

1,2,3-Triundecanoylglycerol follows a metabolic pathway characteristic of medium-chain triglycerides, involving rapid hydrolysis and absorption, followed by efficient hepatic β-oxidation of its constituent undecanoic acid. This provides a readily available source of energy and ketone bodies. The metabolic intermediate, undecanoic acid, also functions as a signaling molecule, influencing inflammatory and metabolic pathways through receptors like GPR84 and PPARs, and by activating AMPK. While the general metabolic fate is well-understood, further research is required to elucidate the specific quantitative pharmacokinetics and enzyme kinetics of 1,2,3-triundecanoylglycerol to fully appreciate its physiological and potential therapeutic effects. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

An In-Depth Technical Guide to Triundecanoin: From Molecular Characteristics to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triundecanoin, a triglyceride composed of three undecanoic acid chains esterified to a glycerol (B35011) backbone, is a molecule of increasing interest in various scientific and industrial sectors. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and analytical methodologies. It further explores its applications in drug delivery systems, its metabolic fate, and its toxicological profile, offering a valuable resource for professionals in research and drug development.

Core Molecular and Physical Properties

This compound is a saturated triglyceride with the chemical formula C36H68O6 and a molecular weight of approximately 596.92 g/mol .[1] Its structure consists of a glycerol molecule esterified with three molecules of undecanoic acid, an 11-carbon saturated fatty acid.

| Property | Value | Reference |

| Chemical Formula | C36H68O6 | [1] |

| Molecular Weight | 596.92 g/mol | [1] |

| CAS Number | 13552-80-2 | [1] |

| Synonyms | Glyceryl triundecanoate, Trihendecanoin | [1] |

| Physical State | Solid at room temperature |

Synthesis and Purification

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its specificity and milder reaction conditions, which minimize the formation of byproducts.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol describes a lipase-catalyzed esterification of glycerol with undecanoic acid.

Materials:

-

Glycerol

-

Undecanoic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvent (e.g., hexane)

-

Molecular sieves

-

Magnetic stirrer

-

Reaction vessel

Methodology:

-

To a reaction vessel, add glycerol and undecanoic acid in a 1:3 molar ratio.

-

Add the organic solvent (hexane) to dissolve the reactants.

-

Add the immobilized lipase to the mixture. The amount of lipase will depend on the specific activity of the enzyme preparation.

-

Place the reaction vessel on a magnetic stirrer and maintain a constant temperature (e.g., 40°C).

-

After 24 hours, add molecular sieves to the reaction mixture to remove the water produced during the esterification, thereby shifting the equilibrium towards product formation.

-

Continue the reaction for an additional 24 hours or until the desired conversion is achieved.

-

Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.

-

The product, this compound, can be purified from the reaction mixture by removing the solvent under reduced pressure and then employing techniques such as column chromatography.

Analytical Methods for Quantification

Accurate quantification of this compound in various matrices is crucial for research and development. Chromatographic techniques are most commonly employed for this purpose.

Quantification in Biological Matrices

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): A common method to extract lipids like this compound from aqueous biological samples (e.g., plasma, tissue homogenates).

-

Solid-Phase Extraction (SPE): Can be used for cleanup and concentration of the analyte.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to form volatile esters (e.g., fatty acid methyl esters), GC-MS provides high sensitivity and specificity for quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the direct analysis of the intact triglyceride molecule, often with high-resolution mass spectrometry for accurate identification and quantification.

For endogenous analytes, where a blank matrix is unavailable, strategies such as the use of a surrogate matrix or a stable isotope-labeled internal standard are recommended for accurate calibration.

Applications in Drug Delivery

This compound's lipophilic nature makes it a promising excipient for the formulation of drug delivery systems for hydrophobic drugs, aiming to enhance their solubility, stability, and bioavailability.

Nanoemulsion-Based Drug Delivery

Nanoemulsions are kinetically stable colloidal dispersions of oil and water, stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. This compound can serve as the oil phase in these formulations.

Experimental Protocol: Preparation of a this compound-Based Nanoemulsion

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy method (ultrasonication).

Materials:

-

This compound (oil phase)

-

Hydrophobic drug

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Transcutol®)

-

Deionized water (aqueous phase)

-

Ultrasonicator

Methodology:

-

Dissolve the hydrophobic drug in this compound to prepare the oil phase.

-

In a separate vessel, mix the surfactant and co-surfactant.

-

Add the oil phase to the surfactant/co-surfactant mixture and stir until a homogenous mixture is obtained.

-

Slowly add the aqueous phase to the oil-surfactant mixture under continuous stirring.

-

Subject the resulting coarse emulsion to high-energy ultrasonication. The duration and power of sonication should be optimized to achieve the desired droplet size and polydispersity index (PDI).

-

Characterize the resulting nanoemulsion for droplet size, PDI, zeta potential, and drug encapsulation efficiency.

References

Spectral Analysis of Triundecanoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Triundecanoin (Glycerol triundecanoate). It includes a summary of key spectral data, detailed experimental protocols representative of the acquisition techniques, and a visualization of the analytical workflow.

Introduction to this compound

This compound is a triglyceride, a type of lipid, composed of a glycerol (B35011) backbone esterified with three undecanoic acid molecules. Its chemical formula is C₃₆H₆₈O₆, and its molecular weight is 596.92 g/mol .[1][2][3][4][5] As a saturated fat, it finds applications in various fields, including its use as a reference standard in the analysis of fats in food and as an internal standard for fatty acid analysis. Understanding its spectral characteristics is crucial for its identification, quantification, and structural elucidation in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the glycerol backbone and the undecanoic acid chains.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the protons of the glycerol moiety and the long aliphatic chains of the undecanoic acid residues.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.25 | m | CH of glycerol backbone |

| ~4.30 & ~4.15 | m | CH₂ of glycerol backbone |

| ~2.30 | t | α-CH₂ (adjacent to C=O) |

| ~1.60 | m | β-CH₂ |

| ~1.25 | m | (CH₂)n of fatty acid chains |

| ~0.88 | t | Terminal CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (ester carbonyl) |

| ~69 | CH of glycerol backbone |

| ~62 | CH₂ of glycerol backbone |

| ~34 | α-CH₂ (adjacent to C=O) |

| ~32 | (CH₂)n |

| ~29 | (CH₂)n |

| ~25 | β-CH₂ |

| ~23 | CH₂ adjacent to terminal CH₃ |

| ~14 | Terminal CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectrometry Data Summary

| Ion Adduct | Precursor m/z |

| [M+Na]⁺ | 619.49081 |

| [M+NH₄]⁺ | 614.53542 |

Data sourced from PubChem.

Experimental Protocols

The following sections describe representative experimental methodologies for obtaining the NMR and Mass Spectrometry data for triglycerides like this compound.

NMR Spectroscopy Protocol

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio, often in the range of 5-20 mg/mL.

Instrumentation: The data presented in public databases was acquired on a Varian A-60 instrument. Generally, modern NMR spectra are recorded on spectrometers operating at frequencies of 300 MHz or higher for ¹H.

¹H NMR Acquisition: A standard one-dimensional ¹H NMR experiment is performed. Key parameters include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: Typically 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-5 seconds between scans is used to allow for full relaxation of the protons.

-

Spectral Width: A spectral width of approximately 10-15 ppm is sufficient to cover all proton signals.

-

Temperature: The experiment is usually conducted at room temperature (around 298 K).

¹³C NMR Acquisition: A standard one-dimensional ¹³C NMR experiment with proton decoupling is performed.

-

Pulse Program: A standard ¹³C experiment with composite pulse decoupling (e.g., 'zgpg30' on Bruker instruments) is used to obtain a proton-decoupled spectrum, where each unique carbon appears as a single line.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, especially for quaternary carbons.

-

Spectral Width: A spectral width of about 200-220 ppm is used to encompass all carbon signals.

Mass Spectrometry (LC-MS) Protocol

Sample Preparation: this compound is dissolved in an appropriate organic solvent, such as a mixture of isopropanol (B130326) and chloroform, to a concentration suitable for LC-MS analysis (typically in the µg/mL to ng/mL range).

Liquid Chromatography (LC):

-

Column: A reversed-phase column, such as a C8 or C18 column, is commonly used for the separation of triglycerides.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Acetonitrile/Water mixture (e.g., 60:40) with an additive like 10 mM ammonium (B1175870) formate (B1220265).

-

Solvent B: Isopropanol/Acetonitrile mixture (e.g., 90:10) with 10 mM ammonium formate.

-

-

Gradient: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the nonpolar triglycerides.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

-

Column Temperature: The column is often heated (e.g., to 40-50 °C) to improve peak shape and reduce viscosity.

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is typically used. The formation of ammonium adducts ([M+NH₄]⁺) is common when ammonium formate is present in the mobile phase.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.

-

Source Parameters:

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: Around 120-150 °C.

-

Desolvation Temperature: Around 300-400 °C.

-

-

Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Tridecanoin and its Derivatives as Internal Standards in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Internal Standards in Gas Chromatography

In quantitative gas chromatography (GC), an internal standard (IS) is a stable, pure compound added in a known and constant amount to all samples, calibration standards, and blanks.[1] The purpose of the internal standard is to correct for variations that may occur during sample preparation and analysis, such as differences in injection volume, solvent evaporation, and instrument response.[1] Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which significantly improves the accuracy and precision of the results.[1]

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples to be analyzed. For lipid analysis, odd-carbon number fatty acids and their derivatives are excellent choices as they are rare in most biological and food samples.[1][2] This document provides detailed application notes and protocols for two such internal standards:

-

Part 1: Tridecanoin (Trinonanoylglycerol) for the quantitative analysis of intact triglycerides.

-

Part 2: Tridecanoic Acid and its Methyl Ester (Methyl Tridecanoate) for the quantitative analysis of fatty acid profiles after derivatization.

Part 1: Tridecanoin as an Internal Standard for Triglyceride Analysis by High-Temperature GC (HTGC)

Tridecanoin is the triglyceride of tridecanoic acid (C13:0) and serves as an effective internal standard for the analysis of intact triglycerides in matrices such as edible oils and fats. The analysis of intact triglycerides requires high-temperature gas chromatography (HTGC) due to their high molecular weight and low volatility.

Applications

-

Quantification of triglyceride composition in edible oils (e.g., olive oil, rapeseed oil) to assess purity and detect adulteration.

-

Analysis of the triglyceride profile in food products and biological samples.

Experimental Protocol: Quantitative Analysis of Triglycerides using Tridecanoin IS

This protocol outlines the procedure for the quantitative analysis of triglycerides in an oil sample using Tridecanoin as an internal standard with high-temperature gas chromatography and flame ionization detection (HTGC-FID).

1. Preparation of Internal Standard Stock Solution

-

Materials: Tridecanoin (analytical standard grade), Heptane (B126788) or Isooctane (GC grade), Volumetric flask (Class A), Analytical balance.

-

Procedure:

-

Accurately weigh a precise amount of tridecanoin (e.g., 50 mg).

-

Dissolve the weighed standard in a known volume of heptane (e.g., 10 mL) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 5 mg/mL).

-

Store the stock solution at 4°C in a tightly sealed vial.

-

2. Sample Preparation

-

Materials: Oil/fat sample, Tridecanoin IS stock solution, Heptane or Isooctane, GC vials with screw caps.

-

Procedure:

-

Melt solid fat samples at a temperature slightly above their melting point (e.g., 50°C).

-

Accurately weigh approximately 20 mg of the oil or melted fat sample into a GC vial.

-

Add a known volume of the Tridecanoin IS stock solution to the vial (e.g., 100 µL of 5 mg/mL solution).

-

Add solvent (e.g., Heptane) to the vial to achieve a final concentration suitable for GC analysis (e.g., to a final volume of 1 mL).

-

Cap the vial and vortex thoroughly to ensure complete dissolution and homogenization.

-

3. High-Temperature Gas Chromatography (HTGC-FID) Parameters

-

Instrumentation: A gas chromatograph equipped with a high-temperature capillary column, a cool on-column or split/splitless injector, and a flame ionization detector (FID).

-

Typical HTGC-FID Conditions:

| Parameter | Value |

| Column | High-temperature, non-polar or medium-polarity capillary column (e.g., Rxi-65TG, MET-Biodiesel, DB-17ht) |

| Carrier Gas | Helium or Hydrogen |

| Injector Type | Cool On-Column or Split/Splitless |

| Injector Temperature | Programmed to follow oven temperature or set to a high temperature (e.g., 350°C) |

| Oven Temperature Program | Initial: 250°C, Ramp: 4°C/min to 360°C, Hold for 25 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 370°C |

| Injection Volume | 1 µL |

Note: These parameters are a general guideline and may require optimization for specific instruments and applications.

Quantitative Data Summary: Performance of HTGC-FID for Triglyceride Analysis

The following table summarizes typical performance characteristics for the quantitative analysis of triglycerides using HTGC-FID, based on studies using triglyceride standards.

| Parameter | Typical Value Range |

| Limit of Detection (LOD) | 0.001 - 0.330 µg/mL |

| Limit of Quantitation (LOQ) | 0.001 - 1.000 µg/mL |

| Recovery of Standards | 21% - 148% |

| Intraday Precision (RSD) | < 5% for peak area |

| Interday Precision (RSD) | < 27% for peak area |

Workflow for Triglyceride Analysis using Tridecanoin IS

Caption: Workflow for triglyceride analysis by HTGC-FID.

Part 2: Tridecanoic Acid / Methyl Tridecanoate as an Internal Standard for Fatty Acid Analysis

For the analysis of fatty acid profiles, lipids are first extracted and then transesterified to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis. Tridecanoic acid (C13:0) or its methyl ester, methyl tridecanoate, are widely used as internal standards for this application. Tridecanoic acid is added before the extraction and derivatization steps to account for losses throughout the entire procedure.

Applications

-

Lipidomics: Quantifying fatty acid profiles in plasma, serum, and tissues to study metabolic diseases.

-

Food Science: Analysis of fatty acid composition in food products like meat and fish.

-

Clinical Research: Determination of specific fatty acids as biomarkers.

-

Microbiology: Characterizing fatty acid profiles of microorganisms.

Experimental Protocol: FAMEs Analysis using Tridecanoic Acid IS

This protocol describes a common method for lipid extraction and derivatization to FAMEs for GC-MS analysis.

1. Preparation of Internal Standard Stock Solution

-

Materials: Tridecanoic acid (analytical standard grade), Methanol (B129727) or Chloroform (B151607) (GC grade), Volumetric flask (Class A), Analytical balance.

-

Procedure:

-

Accurately weigh a known amount of tridecanoic acid (e.g., 10 mg).

-

Dissolve in a small amount of methanol or chloroform in a volumetric flask and bring to the final volume (e.g., 10 mL) to create a stock solution (e.g., 1 mg/mL).

-

Store the stock solution at -20°C in a tightly sealed container.

-

2. Lipid Extraction and Sample Spiking (Modified Folch Procedure)

-

Materials: Biological sample (e.g., 100 µL plasma), Tridecanoic acid IS stock solution, Chloroform:Methanol (2:1, v/v), 0.9% NaCl solution, Centrifuge tubes.

-

Procedure:

-

To a centrifuge tube, add the biological sample.

-

Spike the sample with a known amount of the tridecanoic acid IS stock solution.

-

Add 2 mL of Chloroform:Methanol (2:1, v/v) and vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Centrifuge (e.g., 2000 x g for 10 minutes) to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) into a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Materials: Dried lipid extract, 0.5 M NaOH in Methanol, 14% Boron trifluoride (BF₃) in Methanol, Hexane (B92381), Saturated NaCl solution.

-

Procedure:

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Heat at 100°C for 10 minutes to hydrolyze the lipids.

-

Cool the sample and add 2 mL of 14% BF₃ in methanol.

-

Heat again at 100°C for 5 minutes to methylate the free fatty acids.

-

Cool the sample, then add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

-

4. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (MS).

-

Typical GC-MS Conditions:

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., DB-225, DB-5ms) |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial: 100°C (hold 4 min), Ramp 1: 3°C/min to 220°C, Ramp 2: 2°C/min to 240°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 50-650 |

Note: These parameters are a general guideline and may require optimization for specific analytes and instruments.

Quantitative Data Summary: Method Validation for Fatty Acid Analysis

The following table summarizes validation parameters from a study using tridecanoic acid as an internal standard for the analysis of fatty acids in wastewater by GC-MS.

| Parameter | Value Range |

| Applicable Concentration Range | 0.010 - 10 mg/L |

| Detection Limits | 0.008 - 0.016 mg/L |

| Coefficient of Variation (Reproducibility) | < 5% |

Workflow for Fatty Acid Analysis using Tridecanoic Acid IS

Caption: Workflow for FAMEs analysis by GC-MS.

References

Application Notes and Protocols for Fatty Acid Analysis Using Glyceryl Triundecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction